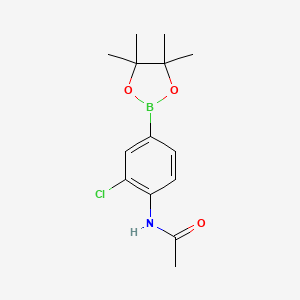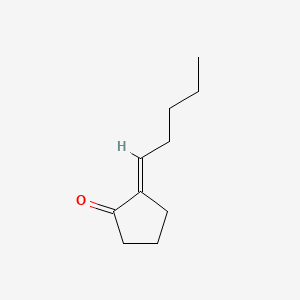
2-Pentylidenecyclopentanone, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pentylidenecyclopentanone is an organic compound that belongs to the class of cyclopentanones. It is characterized by a cyclopentane ring with a pentylidene substituent at the 2-position. This compound is known for its applications in various fields, including fragrances, flavors, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-pentylidenecyclopentanone is typically synthesized through the aldol condensation of cyclopentanone with valeraldehyde. This reaction is carried out under atmospheric pressure at 130°C using heterogeneous metal-modified oxides as catalysts. Common catalysts include CeO2–MgO, FeO–MgO, and FeO–CaO . The highest yield of 2-pentylidenecyclopentanone (66%) is obtained with FeO–MgO prepared by the deposition precipitation method .
Industrial Production Methods
In industrial settings, the preparation of 2-pentylidenecyclopentanone involves the use of continuous-flow systems. For example, the isomerization of 2-pentylidenecyclopentanone to 2-pentylcyclopent-2-en-1-one is performed in a fixed-bed glass reactor with grade A alumina at 300–320°C .
Analyse Chemischer Reaktionen
Types of Reactions
2-pentylidenecyclopentanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-pentylidenecyclopentanone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-pentylidenecyclopentanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-pentylidenecyclopentanone can be compared with other similar compounds, such as:
Cyclopentanone: A simpler compound with a cyclopentane ring and a ketone functional group.
Valeraldehyde: An aldehyde with a pentyl group.
2-pentylcyclopent-2-en-1-one: An isomer of 2-pentylidenecyclopentanone with a different structural arrangement.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of 2-pentylidenecyclopentanone.
Eigenschaften
CAS-Nummer |
67382-39-2 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(2E)-2-pentylidenecyclopentan-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3/b9-6+ |
InChI-Schlüssel |
YZKUNNFZLUCEET-RMKNXTFCSA-N |
Isomerische SMILES |
CCCC/C=C/1\CCCC1=O |
Kanonische SMILES |
CCCCC=C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
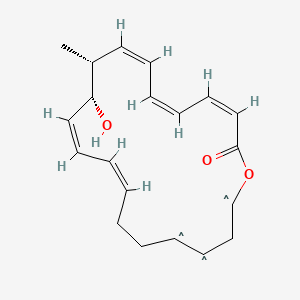
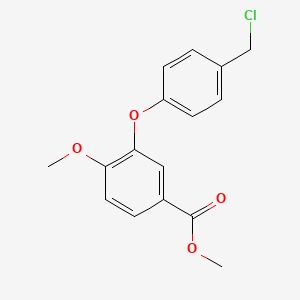
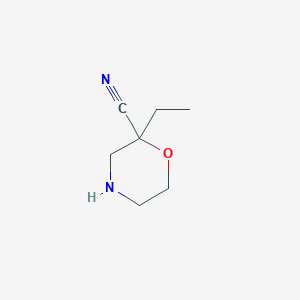
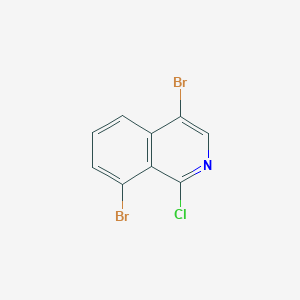
![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
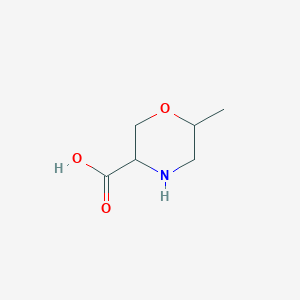

![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
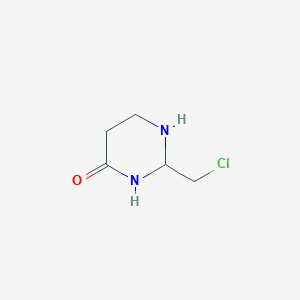
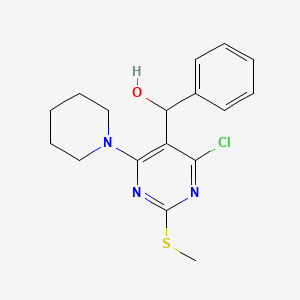
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)
